Olaparib-bodipy FL
Übersicht
Beschreibung
Olaparib-Bodipy FL ist eine Verbindung, die die Eigenschaften von Olaparib, einem Poly(ADP-Ribose)-Polymerase (PARP)-Inhibitor, mit Bodipy FL, einem fluoreszierenden Farbstoff, kombiniert. Diese Kombination ermöglicht die duale Funktionalität der Zielerfassung von PARP-Enzymen und die Bereitstellung eines Fluoreszenzsignals für bildgebende Zwecke. Olaparib ist bekannt für seine Anwendung in der Krebstherapie, insbesondere bei der Behandlung von BRCA-mutierten Krebserkrankungen, während Bodipy FL in der Fluoreszenzmikroskopie weit verbreitet ist .
Wirkmechanismus
Target of Action
Parpi-fl, also known as Olaparib-bodipy FL, primarily targets the Poly (ADP-ribose) Polymerase (PARP) enzymes . PARP enzymes play a crucial role in DNA repair and are particularly important in the repair of single-strand DNA breaks .
Mode of Action
Parpi-fl acts as a PARP inhibitor , disrupting the normal function of PARP enzymes . It binds to the PARP enzymes, preventing them from repairing single-strand DNA breaks . This inhibition leads to the conversion of single-strand breaks into double-strand breaks, which require homologous recombination (HR) for repair .
Biochemical Pathways
The action of Parpi-fl affects various DNA Damage Repair (DDR) pathways, including base excision repair, homologous recombination (HR), classical and alternative nonhomologous end joining, nucleotide excision repair, microhomology-mediated end joining, maintenance of replication fork stability, and mismatch repair . By inhibiting PARP, Parpi-fl disrupts these pathways, impairing the ability of cancer cells to repair DNA damage .
Pharmacokinetics
Studies on olaparib, a similar parp inhibitor, suggest that it is extensively metabolized by cytochrome p450 enzymes and is excreted via both urine and feces . Olaparib shows moderate-to-high interindividual variability in plasma exposure
Result of Action
The inhibition of PARP enzymes by Parpi-fl leads to an accumulation of DNA damage in cancer cells, particularly those with deficiencies in homologous recombination signaling . This accumulation of DNA damage can lead to cell death, particularly in cancer cells with BRCA mutations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Parpi-fl. For instance, the tumor microenvironment, including factors such as heterogeneous vascularization, blood flow, oxygen and nutrient gradients, and genetic variability, can affect drug distribution and thus the efficacy of Parpi-fl Moreover, the compound’s stability could be influenced by factors such as pH and temperature, although specific data for Parpi-fl is currently lacking
Biochemische Analyse
Biochemical Properties
Parpi-fl plays a crucial role in biochemical reactions. It interacts with the enzyme PARP1, a key player in DNA damage repair . The interaction between Parpi-fl and PARP1 is characterized by the formation of complexes that can be studied using advanced fluorescence-based methods . This interaction is crucial for understanding the mechanism of action of Parpi-fl and its effects on cellular processes.
Cellular Effects
Parpi-fl has significant effects on various types of cells and cellular processes. It influences cell function by interacting with PARP1, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, Parpi-fl can disrupt the DNA repair pathways, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of Parpi-fl involves its binding interactions with biomolecules, specifically with the enzyme PARP1 . Parpi-fl inhibits the activity of PARP1, leading to an accumulation of DNA damage in the cell . This accumulation of DNA damage can lead to cell death, particularly in cancer cells that have deficiencies in other DNA repair pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Parpi-fl have been observed to change over time. Studies have shown that Parpi-fl is metabolically stable and clears quickly from the circulation . It has also been observed that the uptake of Parpi-fl in tumor cells is closely correlated with PARP1 expression levels .
Dosage Effects in Animal Models
The effects of Parpi-fl vary with different dosages in animal models. High tumor uptake and residency time have been observed in both intratumoral and intravenous administration of Parpi-fl
Metabolic Pathways
Parpi-fl is involved in the DNA damage repair pathway, interacting with the enzyme PARP1 . This interaction disrupts the normal function of PARP1, leading to an accumulation of DNA damage in the cell
Transport and Distribution
Parpi-fl is transported and distributed within cells and tissues in a manner that is still being researched. It has been observed to accumulate selectively in tumor tissues due to high PARP1 expression
Subcellular Localization
The subcellular localization of Parpi-fl has been observed in the nucleus of cells . This localization is crucial for its activity, as it allows Parpi-fl to interact with PARP1, which is also located in the nucleus
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Olaparib umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten wie 4-[(3-[(4-Cyclopropylcarbonyl)piperazin-1-yl]carbonyl)-4-fluorphenyl]methyl(2H)phthalazin-1-on. Dieses Zwischenprodukt wird dann unter bestimmten Bedingungen mit Bodipy FL umgesetzt, um Olaparib-Bodipy FL zu bilden. Die Reaktion beinhaltet typischerweise die Verwendung von Amidlösungsmitteln und Hydrazin .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung weniger giftiger Verbindungen und verbesserte Ausbeuten sind einige der Vorteile der industriellen Methoden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Olaparib-Bodipy FL unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Oxidationsreaktionen oxidierte Derivate von this compound erzeugen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
Olaparib-Bodipy FL hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Sonde in verschiedenen chemischen Reaktionen eingesetzt, um Reaktionsmechanismen und Kinetik zu untersuchen.
Biologie: In fluoreszenzmikroskopischen Verfahren eingesetzt, um zelluläre Prozesse und molekulare Interaktionen zu untersuchen.
Medizin: In der Krebsforschung verwendet, um PARP-Enzyme anzusprechen und Krebszellen zu visualisieren.
Industrie: Anwendung bei der Entwicklung von Diagnoseinstrumenten und Bildgebungsmitteln für verschiedene industrielle Anwendungen
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von PARP-Enzymen, die eine entscheidende Rolle bei der DNA-Reparatur spielen. Durch die Hemmung dieser Enzyme induziert this compound DNA-Schäden in Krebszellen, was zu Zelltod führt. Die fluoreszierende Komponente von Bodipy FL ermöglicht die Visualisierung der Verteilung und Zielerfassung der Verbindung in Zellen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Olaparib: Ein PARP-Inhibitor, der in der Krebstherapie eingesetzt wird.
Rucaparib: Ein weiterer PARP-Inhibitor mit ähnlichen Anwendungen.
Niraparib: Ein PARP-Inhibitor, der zur Behandlung von Eierstockkrebs eingesetzt wird.
Einzigartigkeit
Olaparib-Bodipy FL ist einzigartig aufgrund seiner dualen Funktionalität der Zielerfassung von PARP-Enzymen und der Bereitstellung eines Fluoreszenzsignals für die Bildgebung. Diese Kombination ermöglicht die Echtzeitvisualisierung der Verteilung und Zielerfassung der Verbindung, was mit anderen PARP-Inhibitoren nicht möglich ist .
Eigenschaften
IUPAC Name |
4-[[3-[4-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoyl]piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32BF3N6O3/c1-21-17-22(2)43-31(21)20-25-9-8-24(44(25)35(43,37)38)10-12-32(45)41-13-15-42(16-14-41)34(47)28-18-23(7-11-29(28)36)19-30-26-5-3-4-6-27(26)33(46)40-39-30/h3-9,11,17-18,20H,10,12-16,19H2,1-2H3,(H,40,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUTVNUEFKPBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32BF3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380359-84-1 | |
Record name | Olaparib-bodipy FL | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380359841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olaparib-bodipy FL | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16263 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLAPARIB-BODIPY FL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX54372EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Parpi-FL is a fluorescently labeled small-molecule inhibitor that specifically binds to Poly(ADP-ribose) polymerase 1 (PARP1). [, , ] PARP1 is a nuclear enzyme overexpressed in certain cancer cells, playing a crucial role in DNA repair and tumor survival. [, ] By binding to PARP1, Parpi-FL inhibits its activity, potentially leading to impaired DNA repair and ultimately tumor cell death. [, ]
ANone: While the provided research papers focus on Parpi-FL's application as an imaging agent, they don't delve into its detailed structural characterization. More specific information about its molecular formula, weight, and spectroscopic data may require consulting the compound's synthesis protocol or manufacturer information.
A: Yes, preclinical and clinical studies highlight the potential of Parpi-FL-based optical imaging for early cancer detection and delineation, particularly in oral, esophageal, and oropharyngeal cancers. [, , ]
A: Studies have shown significantly higher uptake of Parpi-FL in tumor cells compared to normal cells, attributed to the overexpression of PARP1 in various cancers. [, , ]
A: Research indicates that while Parpi-FL uptake is inherently selective, it increases in response to DNA damage, such as that induced by radiation therapy. This suggests its potential for monitoring radiation treatment response. []
A: Yes, research has explored the feasibility of using Parpi-FL in intraoperative settings for real-time tumor margin assessment. A topical staining protocol demonstrated high sensitivity and specificity in identifying tumor margins in fresh oral cancer tissues. []
ANone: Parpi-FL offers several advantages:
- Molecular Specificity: Targets PARP1, overexpressed in many cancers, enhancing detection accuracy. [, ]
- Real-time Imaging: Enables immediate visualization of tumor margins during surgery. []
- Topical Application: Allows for non-invasive imaging in accessible cancers like oral cancer. [, ]
- Improved Diagnostic Accuracy: Combining Parpi-FL fluorescence with reflectance confocal microscopy enhances the detection of certain cancers, such as basal cell carcinoma. [, ]
ANone: Yes, research has investigated Parpi-FL's potential in other cancer types, including:
- Basal Cell Carcinoma: Demonstrated improved detection with combined fluorescence and reflectance contrast. [, ]
- Cervical Cancer: Showed potential for identifying tumor cells during colposcopy procedures. [, ]
- Small Cell Lung Cancer: Nanoemulsion-encapsulated Parpi-FL effectively delineated subcutaneous xenografts in mouse models. []
- Glioblastoma: Investigated for optical and PET imaging of PARP1 in glioblastoma models. [, ]
- Melanoma: PARP1 expression in melanocytic lesions was studied for potential Parpi-FL based molecular diagnosis. []
ANone: Nanoemulsion encapsulation of Parpi-FL has been shown to:
- Increase blood half-life: Improves the pharmacokinetic profile and extends its circulation time. []
- Enhance tumor targeting: Allows for passive accumulation in tumors due to the enhanced permeability and retention effect. []
- Improve therapeutic efficacy: Enhances drug delivery to the tumor site, potentially increasing treatment efficacy. []
ANone: While the provided research primarily focuses on imaging applications, various analytical techniques can be employed to characterize and quantify Parpi-FL, including:
ANone: Although the research provided focuses on Parpi-FL as an imaging agent, resistance mechanisms are relevant to its parent compound, olaparib, which is a PARP inhibitor. Resistance mechanisms to PARP inhibitors can include:
ANone: PARP1 overexpression is frequently observed in various cancer types and is often associated with:
A: Yes, preclinical studies have explored the feasibility of using Parpi-FL for fluorescence-guided surgery in mouse models of oral cancer. [] The specific fluorescence emitted by Parpi-FL when bound to PARP1 allows surgeons to visualize tumor margins in real-time, potentially enabling more precise tumor resection.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.